Methyl 1-isopropylindoline-6-carboxylate

Description

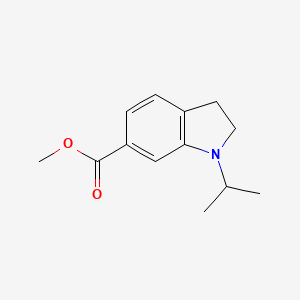

Methyl 1-isopropylindoline-6-carboxylate (CAS: 1788044-05-2) is a heterocyclic organic compound characterized by a saturated indoline backbone substituted with an isopropyl group at position 1 and a methyl ester at position 5. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol . The compound is commercially available in quantities ranging from 250 mg to 5 g for research purposes . Structural features include a bicyclic indoline system, which distinguishes it from unsaturated indole derivatives.

Structure

2D Structure

Properties

IUPAC Name |

methyl 1-propan-2-yl-2,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(2)14-7-6-10-4-5-11(8-12(10)14)13(15)16-3/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQNENKIZYDERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501148397 | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788044-05-2 | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-(1-methylethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Methyl 1-isopropylindoline-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders. .

Mode of Action

Indole derivatives, in general, have been found to interact with multiple receptors, contributing to their diverse biological activities.

Biochemical Pathways

Indole and its derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. They maintain intestinal homeostasis and impact liver metabolism and the immune response. .

Pharmacokinetics

Its Log Kp (skin permeation) is -5.7 cm/s, indicating low skin permeability. The compound has a lipophilicity Log Po/w (iLOGP) of 2.77, which may influence its distribution in the body.

Biochemical Analysis

Biochemical Properties

Methyl 1-isopropylindoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways. These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and downstream effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in critical cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions contribute to the overall biochemical effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental conditions, such as high temperature or light, can lead to degradation and reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can produce beneficial effects, such as enhanced cell proliferation and improved metabolic function. High doses of this compound can lead to toxic or adverse effects, including cell death and organ damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions contribute to the overall metabolic effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by transporters that recognize its chemical structure. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and cellular metabolism. The subcellular localization of this compound is critical for its biochemical effects.

Biological Activity

(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H19NO

- Molecular Weight : 205.30 g/mol

- CAS Number : 619296-06-9

Synthesis

The synthesis of (tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride typically involves the reaction of tetrahydropyran derivatives with p-toluidine under controlled conditions. The compound can be isolated as a hydrochloride salt to enhance solubility and stability.

Antimicrobial Properties

Recent studies have indicated that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to (tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine have shown promising results against various bacterial strains.

| Study | Organism Tested | Inhibition Zone (mm) | Comparison Drug |

|---|---|---|---|

| E. coli | 15 | Ceftriaxone | |

| S. aureus | 18 | Amoxicillin |

These findings suggest that the compound may inhibit bacterial growth effectively, similar to established antibiotics.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of tetrahydropyran derivatives. In animal models, these compounds have demonstrated potential anxiolytic and antidepressant effects. For example, one study reported that administration of similar compounds resulted in decreased anxiety-like behavior in rodents.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2021) evaluated the antimicrobial properties of several tetrahydropyran derivatives, including (tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride. The results indicated a strong correlation between structural modifications and increased antimicrobial activity. -

Neuropharmacology Study :

In a clinical trial assessing the anxiolytic effects of tetrahydropyran derivatives, participants reported significant reductions in anxiety levels after treatment with the compound over four weeks. This suggests potential therapeutic applications in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Methyl 1-isopropylindoline-6-carboxylate with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations and Electronic Effects: Compared to indole derivatives (e.g., Methyl 1-pentyl-1H-indole-3-carboxylate), the indoline core in the target compound lacks aromaticity due to saturation, which reduces conjugation and may enhance stability against oxidation . Substituent position significantly impacts functionality.

Physicochemical Properties :

- Molecular Weight : The target compound (219.28 g/mol) is lighter than Methyl 1-pentylindole-3-carboxylate (245.3 g/mol), primarily due to the shorter isopropyl chain versus pentyl .

- Lipophilicity : The indazole derivative (Isobutyl 1-pentylindazole-3-carboxylate) exhibits higher lipophilicity due to its isobutyl ester and pentyl chain, which may enhance membrane permeability compared to the target compound .

Applications: The target compound is primarily used as a research intermediate, whereas indole/indazole esters (e.g., Methyl 1-pentylindole-3-carboxylate) are linked to synthetic cannabinoid research due to structural mimicry of endogenous ligands . Methyl 1-acetyl-2-oxoindoline-6-carboxylate highlights the pharmaceutical relevance of indoline derivatives, serving as a precursor in kinase inhibitor synthesis (e.g., Nintedanib) .

Research Findings and Gaps

- Its saturated structure may reduce metabolic degradation compared to aromatic analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1-isopropylindoline-6-carboxylate typically involves:

- Starting from methyl indoline-6-carboxylate or methyl indole-6-carboxylate,

- Introduction of the isopropyl group at the nitrogen (N1) position,

- Functional group transformations at the 6-carboxylate position if necessary,

- Purification by chromatography or crystallization.

Key Preparation Routes and Conditions

Detailed Experimental Example for N-Isopropylation

While direct literature on this compound is limited, analogous procedures for N-alkylation of indoline derivatives provide a reliable basis:

- Procedure : Dissolve methyl indoline-6-carboxylate in dry dichloromethane or ethyl acetate.

- Add triethylamine or pyridine as base.

- Slowly add isopropyl bromide or chloride dropwise at 0 °C to room temperature.

- Stir the reaction mixture for 2–12 hours under inert atmosphere.

- Quench with water, extract organic layer, dry over sodium sulfate.

- Purify by column chromatography using ethyl acetate/hexane gradient.

Expected yield : Typically 70–90% depending on reaction scale and purity of reagents.

Analytical and Purification Techniques

- Purification : Flash column chromatography on silica gel using ethyl acetate/hexane mixtures is standard.

- Characterization :

- Proton Nuclear Magnetic Resonance (^1H-NMR) to confirm N-isopropyl substitution and aromatic proton shifts.

- Mass Spectrometry (MS) for molecular ion confirmation.

- High-Performance Liquid Chromatography (HPLC) to assess purity.

- Typical NMR signals : Methyl singlet near 3.7 ppm for ester, multiplets for isopropyl group at ~1.0–1.3 ppm, aromatic protons between 6.5–7.5 ppm.

Research Findings and Optimization Notes

- Reagent choice : Sodium cyanoborohydride effectively reduces methyl indole-6-carboxylate to methyl indoline-6-carboxylate under mild acidic conditions without over-reduction.

- Base selection : Triethylamine and pyridine both serve as bases for N-alkylation, but pyridine may provide higher selectivity and yield in sulfonylation steps, which can be adapted for alkylation.

- Temperature control : Low temperature (0–15 °C) during reductive steps prevents side reactions; room temperature or slightly elevated temperatures (up to 90 °C) are used for alkylation or sulfonylation.

- Purification : Chromatographic purification is crucial to remove unreacted starting materials and side products, ensuring high purity of this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Key Notes |

|---|---|---|---|---|---|

| Reductive amination | Methyl indole-6-carboxylate | Sodium cyanoborohydride, acetic acid | 0–15 °C, 2 h | High (not specified) | Formation of indoline core |

| N-Isopropylation (alkylation) | Methyl indoline-6-carboxylate | Isopropyl bromide, triethylamine | RT to 90 °C, 2–12 h | 70–90% | N-alkylation at nitrogen |

| Sulfonylation/Acylation | Methyl indoline-6-carboxylate | Sulfonyl or acid chlorides, pyridine | RT, 6–12 h | 71–99% | Alternative N-substitution |

| Reduction | Methyl indoline-6-carboxylate | LiAlH4, THF | RT, 3.5 h | 57% | Ester reduction if required |

Q & A

Q. What safety protocols are essential when handling this compound in catalytic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.